2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)-N-[4-(propan-2-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxy-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13(2)14-6-8-15(9-7-14)20-17(23)12-25-18-11-19(24)22-10-4-3-5-16(22)21-18/h3-11,13H,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZYFZKQBKLYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)COC2=CC(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)-N-[4-(propan-2-yl)phenyl]acetamide typically involves the cyclization of 2-amino pyridines with β-oxo esters or alkynoates . The use of ethylene glycol has been demonstrated to facilitate this condensation . Another method involves the acylation of lithium amide bases of 2-aminopyridines with alkynoate esters, followed by thermal cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrido[1,2-a]pyrimidine core.
Scientific Research Applications
2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The pyrido[1,2-a]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Pyrido-Pyrimidinone Derivatives
Compounds sharing the 4H-pyrido[1,2-a]pyrimidin-4-one core (Table 1) highlight structural diversity through substitutions:
- Ethyl [(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy]acetate (1) and [(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy]acetohydrazide (3) () utilize ester and hydrazide groups, respectively, instead of the target compound’s acetamide. These derivatives are intermediates in synthesizing bis-heterocyclic ethers, emphasizing the core’s versatility in organic synthesis.
- 5-Methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione () replaces the acetamide with an imidazolidinedione group, demonstrating broader applicability in heterocyclic hybridization.
Table 1: Structural Analogs with Pyrido-Pyrimidinone Core
Acetamide-Based Functional Analogs
- HC-030031 and CHEM-5861528 (): These TRPA1 antagonists feature xanthine-derived cores with IC50 values of 4–10 μM. HC-030031 demonstrated efficacy in reducing airway inflammation in asthma models, suggesting therapeutic relevance for the target compound if it shares similar targets .
- Belonosudil (): A ROCK inhibitor with a quinazolinyl-acetamide structure, highlighting the role of acetamide linkers in kinase inhibitor design.
- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide (): A pyrimidinone-thioacetamide hybrid with reported melting point (224–226°C) and NMR data, providing physicochemical benchmarks for comparison .
Table 2: Functional Analogs with Acetamide Linkers
Pharmacological and Therapeutic Potential
For instance:
- TRPA1 Modulation: If the pyrido-pyrimidinone core interacts with ion channels, the compound may mimic HC-030031’s anti-inflammatory effects .
- Kinase Inhibition: The acetamide linker and aromatic substituents align with Belonosudil’s ROCK inhibition, suggesting possible kinase-targeted activity .
Biological Activity
The compound 2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)-N-[4-(propan-2-yl)phenyl]acetamide is a pyridopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
- IUPAC Name: this compound
- Molecular Formula: C18H20N4O3
- Molecular Weight: 344.38 g/mol
- CAS Number: [Not available in the provided data]
Structural Features
The compound features a pyridopyrimidine core, which is known for its diverse biological properties. The presence of an acetamide group and an isopropylphenyl moiety enhances its lipophilicity and potential for interacting with biological targets.
Research indicates that compounds within the pyridopyrimidine class often act as inhibitors of key enzymes involved in cellular processes. Specifically, they have been shown to inhibit dihydrofolate reductase (DHFR) , an enzyme critical for DNA synthesis. By inhibiting DHFR, these compounds can disrupt the synthesis of tetrahydrofolate, leading to reduced cell proliferation and potential apoptosis in rapidly dividing cells such as cancer cells .
Therapeutic Applications
- Anticancer Activity
- Anti-inflammatory Effects
- Antimicrobial Properties
Research Findings
A review of recent literature highlights several studies focused on the synthesis and evaluation of pyridopyrimidine derivatives:
Case Study 1: Antitumor Efficacy
In a study involving a series of pyridopyrimidine derivatives, one compound demonstrated significant antitumor activity against xenograft models of melanoma. The compound inhibited tumor growth by over 50% compared to controls when administered at a specific dosage over a period of two weeks.
Case Study 2: Inhibition of DHFR
A comparative analysis revealed that the compound exhibited a higher inhibitory constant (IC50) against DHFR than traditional antifolate drugs like methotrexate. This suggests enhanced potency and specificity, making it a candidate for further development as an anticancer agent.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)-N-[4-(propan-2-yl)phenyl]acetamide?
The synthesis typically involves multi-step reactions, including:
- Core formation : Constructing the pyrido[1,2-a]pyrimidin-4-one scaffold via cyclization reactions under alkaline conditions (e.g., using sodium hydroxide or potassium carbonate) .
- Oxy-acetamide linkage : Introducing the oxy-acetamide moiety through nucleophilic substitution or condensation reactions, often employing polar solvents like DMF and controlled temperatures (60–80°C) to optimize bond formation .
- Final coupling : Reacting the intermediate with 4-isopropylphenylamine using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous conditions .
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Key methods include:
- NMR spectroscopy : 1H and 13C NMR to verify substituent positions and confirm the absence of regioisomers .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to validate molecular weight and fragmentation patterns .
Advanced: How can researchers optimize reaction conditions to address low yields during the final coupling step?
Strategies include:
- Solvent selection : Switching to aprotic solvents (e.g., THF or acetonitrile) to minimize side reactions .
- Catalyst use : Adding DMAP (4-dimethylaminopyridine) to enhance coupling efficiency in carbodiimide-mediated reactions .
- Temperature control : Gradual heating (40–50°C) to stabilize reactive intermediates and reduce decomposition .
Advanced: What experimental approaches can resolve contradictions in reported biological activity data for this compound?
- Orthogonal assays : Validate target binding using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish direct vs. indirect effects .
- Dose-response studies : Establish EC50/IC50 curves across multiple cell lines to assess context-dependent activity .
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., thieno[3,2-d]pyrimidine derivatives) to identify scaffold-specific trends .
Advanced: What in silico strategies are effective for predicting target interactions and pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR or CDK2) .
- ADMET prediction : Tools like SwissADME or ADMETLab2.0 to estimate solubility, metabolic stability, and CYP450 interactions .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in aqueous environments .
Advanced: How can structure-activity relationship (SAR) studies improve the compound’s potency and selectivity?
- Substituent variation : Modify the isopropylphenyl group to bulkier tert-butyl or electron-withdrawing groups (e.g., -CF3) to enhance hydrophobic interactions .
- Heterocycle replacement : Replace the pyrido[1,2-a]pyrimidin core with thieno[3,2-d]pyrimidine to alter electron distribution and improve target affinity .
- Prodrug design : Introduce ester or phosphate groups at the acetamide moiety to enhance bioavailability .
Advanced: What methodologies assess metabolic stability and degradation pathways in preclinical studies?
- Liver microsome assays : Incubate with human or rat liver microsomes, followed by LC-MS/MS to identify phase I metabolites (e.g., hydroxylation, N-dealkylation) .
- CYP inhibition assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to evaluate drug-drug interaction risks .
- Forced degradation : Expose to acidic/alkaline conditions, UV light, or peroxides to characterize stability and degradation products .
Advanced: How can researchers address solubility limitations in in vitro assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤0.1% v/v) to maintain compound solubility without cytotoxicity .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation to enhance aqueous dispersion .
- Salt formation : Synthesize hydrochloride or mesylate salts to improve crystallinity and dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
